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Compound of Interest

Compound Name: Methyl 4-hydroxypicolinate

Cat. No.: B1642639 Get Quote

Introduction: The Significance of Methyl 4-
hydroxypicolinate in Drug Discovery
Methyl 4-hydroxypicolinate, a pyridine derivative, represents a class of heterocyclic

compounds of significant interest to the pharmaceutical industry. The pyridine ring is a common

motif in a wide array of bioactive molecules and approved drugs, valued for its ability to engage

in hydrogen bonding and other non-covalent interactions with biological targets. The strategic

placement of hydroxyl and methyl ester functionalities on the picolinate scaffold provides

crucial anchor points for molecular recognition and allows for further chemical modification,

making it a valuable building block in the synthesis of novel therapeutic agents.

Understanding the fundamental physical properties of methyl 4-hydroxypicolinate is a critical

prerequisite for its effective utilization in drug design and development. These properties

govern its behavior in various experimental and physiological environments, influencing

everything from reaction kinetics and purification efficiency to solubility, absorption, and

ultimately, bioavailability. This guide provides a comprehensive overview of the key physical

characteristics of methyl 4-hydroxypicolinate, offering a blend of available data and field-

proven insights to support researchers in their endeavors.

Physicochemical Properties: A Quantitative
Overview
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A precise understanding of a compound's physicochemical profile is the bedrock of rational

drug design. While comprehensive experimental data for methyl 4-hydroxypicolinate is not

extensively available in the public domain, we can compile a profile based on existing database

entries, which primarily consist of predicted values, and supplement this with data from

structurally related compounds.

Property Value Data Type Source

Molecular Formula C₇H₇NO₃ -
ChemScene[1], Santa

Cruz Biotechnology[2]

Molecular Weight 153.14 g/mol -
ChemScene[1], Santa

Cruz Biotechnology[2]

CAS Number 473269-77-1 -
ChemScene[1], Santa

Cruz Biotechnology[2]

Melting Point Not available - -

Boiling Point 338.3 ± 22.0 °C Predicted -

pKa 8.18 ± 0.10 Predicted -

LogP 0.5738 Predicted ChemScene[3]

Topological Polar

Surface Area (TPSA)
59.42 Å² Predicted ChemScene[3]

Hydrogen Bond

Donors
1 Predicted ChemScene[3]

Hydrogen Bond

Acceptors
4 Predicted ChemScene[3]

Rotatable Bonds 1 Predicted ChemScene[3]

Note: The lack of an experimentally determined melting point is a significant data gap. For a

crystalline solid, the melting point is a fundamental indicator of purity and lattice energy. The

predicted boiling point suggests low volatility.

Tautomerism: A Key Consideration
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It is crucial for researchers to recognize that 4-hydroxypyridine derivatives, including methyl 4-
hydroxypicolinate, can exist in equilibrium with their corresponding pyridone tautomers. In this

case, methyl 4-hydroxypicolinate can exist in equilibrium with methyl 4-oxo-1,4-

dihydropyridine-2-carboxylate. The position of this equilibrium is influenced by the solvent, pH,

and temperature, which can have profound effects on the compound's chemical reactivity and

biological activity.

Methyl 4-hydroxypicolinate Methyl 4-oxo-1,4-dihydropyridine-2-carboxylateEquilibrium

Click to download full resolution via product page

Caption: Tautomeric equilibrium of methyl 4-hydroxypicolinate.

Solubility Profile: Implications for Formulation and
Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral

bioavailability. While quantitative solubility data for methyl 4-hydroxypicolinate is scarce, we

can infer its likely behavior based on its structural features and the known properties of its

parent compound, 4-hydroxypicolinic acid.

The presence of a polar hydroxyl group and a pyridine nitrogen atom suggests that methyl 4-
hydroxypicolinate will exhibit some aqueous solubility. However, the methyl ester group

introduces a degree of lipophilicity. The parent compound, 4-hydroxypicolinic acid, is known to

be soluble in water. It is anticipated that the methyl ester will be less soluble in aqueous media

than the parent carboxylic acid but will likely be soluble in a range of organic solvents.

Experimental Protocol for Solubility Determination
(Isothermal Shake-Flask Method)
This protocol outlines a robust and widely accepted method for determining the equilibrium

solubility of a compound in various solvents.

Objective: To determine the thermodynamic equilibrium solubility of methyl 4-
hydroxypicolinate in a selection of pharmaceutically relevant solvents (e.g., water, phosphate-
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buffered saline (PBS) at pH 7.4, ethanol, and propylene glycol).

Materials:

Methyl 4-hydroxypicolinate (of known purity)

Selected solvents (HPLC grade)

Scintillation vials or other suitable sealed containers

Orbital shaker with temperature control

Centrifuge

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-

Vis)

Calibrated analytical balance

Volumetric flasks and pipettes

Procedure:

Preparation of Saturated Solutions:

Add an excess amount of methyl 4-hydroxypicolinate to a series of vials, each

containing a known volume of a different solvent. The excess solid is crucial to ensure that

equilibrium is reached with the solid phase present.

Seal the vials tightly to prevent solvent evaporation.

Equilibration:

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)

and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach

equilibrium. The time required for equilibration should be determined empirically by

sampling at different time points until the concentration of the solute in the supernatant

remains constant.
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Phase Separation:

After equilibration, remove the vials from the shaker and allow the undissolved solid to

settle.

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid

phases.

Sampling and Analysis:

Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to

disturb the solid pellet.

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range

of the HPLC calibration curve.

Analyze the diluted sample by HPLC to determine the concentration of methyl 4-
hydroxypicolinate.

Quantification:

Calculate the solubility of methyl 4-hydroxypicolinate in each solvent based on the

measured concentration and the dilution factor.
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Caption: Workflow for experimental solubility determination.
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Spectroscopic Characterization: Unveiling the
Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structure and purity of a

compound. While experimental spectra for methyl 4-hydroxypicolinate are not readily

available, this section outlines the expected spectral features based on its structure and data

from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl ester

protons will appear as a singlet, likely in the range of 3.8-4.0 ppm. The aromatic protons on

the pyridine ring will exhibit characteristic coupling patterns. The proton at position 6 will

likely be a doublet, the proton at position 5 a doublet of doublets, and the proton at position 3

a doublet. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be

dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon

of the ester will be the most downfield signal, typically above 160 ppm. The carbons of the

pyridine ring will appear in the aromatic region (100-160 ppm), with the carbon bearing the

hydroxyl group being the most deshielded. The methyl carbon of the ester will be the most

upfield signal, typically around 50-55 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl

group.

A strong C=O stretching band for the ester carbonyl group, typically around 1700-1730 cm⁻¹.

C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

C-O stretching bands for the ester and the hydroxyl group in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)
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In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at

m/z 153. Common fragmentation patterns would likely involve the loss of the methoxy group (-

OCH₃, m/z 31) to give a fragment at m/z 122, and the loss of the entire methoxycarbonyl group

(-COOCH₃, m/z 59) to give a fragment at m/z 94.

Conclusion: A Foundation for Future Research
This technical guide has synthesized the available information on the physical properties of

methyl 4-hydroxypicolinate, a compound of considerable interest in medicinal chemistry.

While a complete experimental dataset is not yet publicly available, the provided data,

supplemented with insights from structurally related molecules and established experimental

protocols, offers a solid foundation for researchers. The elucidation of precise, experimentally

determined physical properties, particularly melting point and quantitative solubility, will be a

crucial next step in unlocking the full potential of this versatile scaffold in the development of

novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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